molecular formula C8H8BrNO2 B1289623 4-Bromo-2-methoxybenzamide CAS No. 812667-44-0

4-Bromo-2-methoxybenzamide

Cat. No. B1289623
Key on ui cas rn: 812667-44-0
M. Wt: 230.06 g/mol
InChI Key: IVYKCTGCJDBWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354432B2

Procedure details

A mixture of methyl 4-bromo-2-methoxybenzoate (2.66 g, 10.85 mmol), 28% ammonium hydroxide (25 mL, 642 mmol) and ammonium chloride (2.0 g, 37.4 mmol) was stirred at RT for 20 min and then at 50° C. Once the material converted forms to an oil (ca. 20 min), the mixture was cooled to RT and more ammonium hydroxide (25 mL, 642 mmol) and ammonium chloride (2.0 g, 37.4 mmol) were added. Upon completion of addition, the reaction mixture was stirred at RT overnight. After this time, the mixture was heated to reflux in an open flask to drive off the excess ammonia and then cooled to RT. The mixture was neutralized with conc. HCl and then extracted with ethyl acetate. The extract was dried (Na2SO4) and then concentrated to give a residue. The residue was purified by flash chromatography (40 g silica gel cartridge; EtOAc/Hex) to give 4-bromo-2-methoxybenzamide (510 mg, 2.22 mmol, 20% yield) as a white solid.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](OC)=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.[OH-].[NH4+:15].[Cl-].[NH4+].N.Cl>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH2:15])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.66 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)OC
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C
CUSTOM
Type
CUSTOM
Details
to an oil (ca. 20 min)
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to RT
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at RT overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in an open flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (40 g silica gel cartridge; EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.22 mmol
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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